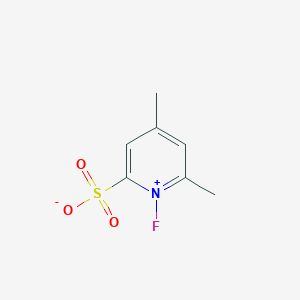

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate

Description

Chemical Identity: N-Fluoro-4,6-dimethylpyridinium-2-sulfonate (CAS: 147541-01-3) is a fluorinating agent widely used in organic synthesis. Its IUPAC name is 1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate, and it is an inner salt with a molecular formula of C₇H₈FNO₃S and a molecular weight of 205.21 g/mol .

Propriétés

IUPAC Name |

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUDTDNTOMIWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)S(=O)(=O)[O-])F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371982 | |

| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-01-3 | |

| Record name | 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147541-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinating reagent used in organic synthesis. Its primary targets are organic compounds that require the introduction of a fluorine atom. The role of this compound is to act as a source of fluorine, allowing for the fluorination of these targets.

Mode of Action

The compound interacts with its targets through a process known as fluorination. This involves the replacement of a hydrogen atom in the target molecule with a fluorine atom. The resulting change is the formation of a carbon-fluorine bond, which can significantly alter the chemical properties of the target molecule.

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific target molecule being fluorinated. In general, the introduction of a fluorine atom can influence the reactivity, stability, and biological activity of the target molecule.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific target molecule. By introducing a fluorine atom, the compound can significantly alter the target molecule’s chemical properties, potentially influencing its reactivity, stability, and biological activity.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment. As such, careful control of these factors is crucial when using this compound in organic synthesis.

Activité Biologique

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is a fluorinated pyridinium salt that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through methods such as fluorination of pyridine derivatives and nucleophilic substitution reactions. The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable reagent in organic synthesis.

Key Properties:

- Molecular Formula: C₈H₈FNO₃S

- Molar Mass: 203.21 g/mol

- Melting Point: Information on the melting point is variable but generally falls within a range typical for similar compounds.

The biological activity of this compound primarily arises from its ability to introduce fluorine into organic molecules. Fluorinated compounds often exhibit enhanced biological properties due to increased lipophilicity and metabolic stability. The mechanism involves the transfer of the fluorine atom to substrates, which can modify biological targets such as proteins and nucleic acids.

Applications in Biological Research

- Fluorinated Drug Development:

- Biomolecule Modification:

- Antiviral Activity:

Table 1: Summary of Biological Activities

Notable Findings

- A study demonstrated that this compound could effectively modify nucleic acids, leading to insights into gene expression regulation .

- Another investigation revealed that fluorinated compounds derived from this pyridinium salt exhibited improved solubility and bioavailability compared to their non-fluorinated counterparts .

Applications De Recherche Scientifique

Organic Synthesis

FDPS is primarily utilized in organic synthesis as a fluorinating agent. It allows for the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical properties and enhance their pharmacological profiles. The fluorination process is critical in developing new drugs, particularly in the fields of oncology and infectious diseases .

- Fluorination Mechanism : The mechanism typically involves the nucleophilic attack on the FDPS by the substrate, leading to the formation of fluoro-substituted products. This reaction is often performed under mild conditions, making FDPS a preferred choice for synthetic chemists.

Pharmaceutical Development

In pharmaceutical research, FDPS has been explored for its potential to enhance drug efficacy and reduce toxicity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which are crucial for therapeutic effectiveness .

- Case Study : A study demonstrated that compounds synthesized using FDPS showed increased activity against various pathogens compared to their non-fluorinated counterparts. This highlights the importance of fluorination in drug design .

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Organic Synthesis | Used as a fluorinating agent | Enhances reactivity and selectivity |

| Pharmaceutical Development | Improves drug efficacy and metabolic stability | Increases bioavailability and reduces toxicity |

| Medicinal Chemistry | Synthesis of fluorinated analogs for biological testing | Broadens therapeutic options |

Fluorinated Antimicrobial Agents

Research has shown that FDPS can be used to synthesize novel antimicrobial agents with enhanced activity against resistant strains of bacteria. For example, derivatives synthesized from FDPS exhibited increased potency against Staphylococcus aureus compared to traditional antibiotics .

Anticancer Compounds

Another significant application is in the development of anticancer agents. Fluorinated pyridinium salts have been studied for their ability to selectively target cancer cells while minimizing effects on healthy cells. This selectivity is attributed to the altered pharmacokinetics of fluorinated compounds .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Melting Point : 207–212°C (decomposition) .

- LogP : 1.31 (indicating moderate lipophilicity) .

- PSA (Polar Surface Area) : 69.46 Ų, reflecting its polar sulfonate group .

Applications :

This compound is a stable, electrophilic fluorinating reagent for introducing fluorine atoms into organic substrates under mild conditions. It is particularly valued for its selectivity in fluorinating aromatic systems and heterocycles .

Comparison with Structurally Similar Fluorinating Agents

The following table compares N-Fluoro-4,6-dimethylpyridinium-2-sulfonate with analogous pyridinium-based fluorinating reagents. Data are compiled from synthetic and reactivity studies .

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Fluorination Efficiency | Thermal Stability | Solubility |

|---|---|---|---|---|---|---|

| This compound | C₇H₈FNO₃S | 205.21 | 4,6-dimethyl, 2-sulfonate | High (aromatics, heterocycles) | Moderate (dec. >200°C) | Soluble in polar solvents (DMF, DMSO) |

| N-Fluoro-4-methylpyridinium-2-sulfonate | C₆H₆FNO₃S | 191.18 | 4-methyl, 2-sulfonate | Moderate | Lower (dec. ~180°C) | Limited in non-polar media |

| N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate | C₇H₄F₄NO₃S | 273.17 | 5-CF₃, 2-sulfonate | High (electron-deficient systems) | High (dec. >250°C) | Soluble in DMSO, acetone |

| N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate | C₈H₃F₇NO₃S | 343.17 | 4,6-CF₃, 2-sulfonate | Very high (sterically hindered substrates) | Excellent (>300°C) | Poor in water, soluble in THF |

Key Findings :

Substituent Effects: Methyl Groups (4,6-dimethyl): Enhance steric stability and modulate reactivity. The dimethyl groups in this compound reduce electron density at the fluorinated nitrogen, improving selectivity for aromatic fluorination compared to the mono-methyl analog . Trifluoromethyl Groups (CF₃): Increase electrophilicity and thermal stability but reduce solubility in polar solvents. For example, N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate exhibits superior reactivity toward electron-deficient substrates due to its strong electron-withdrawing CF₃ group .

Fluorination Efficiency :

- This compound achieves >80% yield in fluorinating pyridine derivatives under mild conditions (room temperature, 12 hours), outperforming N-Fluoro-4-methylpyridinium-2-sulfonate (<60% yield under identical conditions) .

- The bis(trifluoromethyl) analog shows exceptional reactivity for sterically demanding substrates but requires higher temperatures (60–80°C) .

Stability and Handling :

- The dimethyl derivative decomposes above 200°C, making it suitable for most laboratory syntheses. In contrast, CF₃-substituted analogs exhibit higher thermal stability but may require specialized storage (e.g., anhydrous conditions) .

Industrial and Commercial Considerations

- Cost : Higher substitution (e.g., CF₃ groups) increases production costs. The dimethyl variant balances cost and performance, contributing to its annual sales of 161 units in 2025 .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing N-Fluoro-4,6-dimethylpyridinium-2-sulfonate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic fluorination of a pyridinium precursor. For example, analogous sulfonate compounds are synthesized via coupling reactions using bromoethoxy intermediates and sulfonic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry of fluorinating agents, and purifying via recrystallization or column chromatography.

Q. How can X-ray crystallography be employed to validate the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

- Grow high-quality crystals via slow evaporation (solvent: acetonitrile/water mixtures).

- Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å).

- Refine structure parameters (bond lengths, angles, displacement factors) and validate using R-factors (<5% for high resolution) .

- Check for disorder in the sulfonate or fluorine groups using the ADDSYM tool in PLATON .

Q. What spectroscopic techniques are critical for characterizing purity and stability?

- Methodology :

- NMR : ¹⁹F NMR (δ ~ -120 ppm for N–F bonds) and ¹H NMR (methyl groups at δ ~2.5 ppm).

- MS : High-resolution ESI-MS to confirm molecular ion peaks ([M]+ calc. for C₇H₉FNO₃S: 230.02).

- FTIR : Sulfonate S=O stretches (1350–1200 cm⁻¹) and C–F vibrations (1100–1000 cm⁻¹).

- Stability: Thermal gravimetric analysis (TGA) under N₂ to assess decomposition above 200°C.

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in catalytic or fluorination reactions?

- Methodology :

- Compare reaction kinetics with non-fluorinated analogs (e.g., 4,6-dimethylpyridinium sulfonate) using stopped-flow UV-Vis spectroscopy.

- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites .

- Experimental validation: Fluorine’s inductive effect enhances sulfonate leaving-group ability, facilitating SN2 reactions in alkylation studies .

Q. How can contradictory data on thermal stability across studies be resolved?

- Methodology :

- Perform differential scanning calorimetry (DSC) under controlled heating rates (2–10°C/min) to detect exothermic/endothermic transitions.

- Replicate experiments in inert (Ar) vs. oxidative (O₂) atmospheres to assess environmental sensitivity.

- Cross-validate with dynamic vapor sorption (DVS) to rule out hygroscopicity effects .

Q. What strategies are effective for computational modeling of its solvation behavior and intermolecular interactions?

- Methodology :

- Molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (water/DMSO).

- Analyze hydrogen-bonding networks between sulfonate oxygen and solvent molecules using radial distribution functions (RDFs).

- Compare with crystallographic data (e.g., Cambridge Structural Database entries for related pyridinium sulfonates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.